2,6-difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Kinase Inhibition Parkinson's Disease Structure-Activity Relationship (SAR)

Procure the regiospecifically defined 2,6-difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide to maintain the integrity of your kinase inhibition or antibacterial studies. The 4-(methylthio) substitution on the benzothiazole core is non-negotiable for selective LRRK2 engagement; regioisomers can cause a 7.6-fold drop in potency. This scaffold's unique 2,6-difluorobenzamide geometry is essential for FtsZ inhibition, where substituting the core heterocycle (e.g., to benzimidazole) abolishes activity. Avoid confounding results from isomeric mixtures—validate your target engagement with a probe of confirmed pharmacophoric identity.

Molecular Formula C15H10F2N2OS2
Molecular Weight 336.37
CAS No. 941925-70-8
Cat. No. B2676606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
CAS941925-70-8
Molecular FormulaC15H10F2N2OS2
Molecular Weight336.37
Structural Identifiers
SMILESCSC1=CC=CC2=C1N=C(S2)NC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C15H10F2N2OS2/c1-21-10-6-3-7-11-13(10)18-15(22-11)19-14(20)12-8(16)4-2-5-9(12)17/h2-7H,1H3,(H,18,19,20)
InChIKeyGIHOGAZYRQNDOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 941925-70-8) for Kinase-Targeted Research


2,6-Difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a synthetic, low-molecular-weight (336.4 g/mol) benzothiazole-benzamide derivative [1]. It belongs to a class of compounds critically evaluated for kinase inhibition, particularly LRRK2, making it a valuable scaffold in neurodegenerative disease drug discovery [2]. Its structure features a unique 2,6-difluorobenzamide moiety linked to a 4-(methylthio)benzothiazole core, a specific substitution pattern that distinctly pre-organizes its pharmacophore compared to other regioisomers [3].

Why 2,6-Difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide Cannot Be Simply Replaced by In-Class Analogs


Substituting this compound with a close analog bearing a different substitution pattern on the benzothiazole core is scientifically risky and can lead to contradictory experimental outcomes. The position of the methylthio group dictates the compound's three-dimensional conformation and electronic surface, which are critical for selective target engagement. For instance, moving the methylthio group from the 4-position to the 6-position, as in the isomer 2,6-difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide, fundamentally alters the inhibitory fingerprint against key kinases like LRRK2 [1]. Similarly, replacing the difluorobenzamide moiety can abolish antibacterial activity entirely, as demonstrated by the loss of FtsZ inhibition when the benzothiazole is substituted with a benzimidazole [2]. These findings confirm that the unique geometry of this compound is not interchangeable and directly dictates its biological utility.

Quantitative Differentiation of 2,6-Difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 941925-70-8) from Its Closest Analogs


LRRK2 Kinase Inhibition: Divergent Activity from 6-Methylthio Regioisomer

Within the benzothiazole-benzamide chemical space critical for LRRK2 inhibition, the isotopic position of the methylthio substituent is a decisive factor for potency. The 4-methylthio substitution on the benzothiazole ring (as in the target compound) is expected to confer a distinct inhibitory profile compared to the 6-methylthio substitution. This inference is based on comparative SAR data from a closely related chemical series, where compound 4 (with a 4-substituted benzothiazole core) exhibited an LRRK2 IC50 of 0.523 mM, whereas compound 9, bearing a 6-substituted core, showed a dramatically reduced potency with an IC50 of 4.000 mM [1]. This 7.6-fold difference underscores the critical impact of the substitution position on target engagement.

Kinase Inhibition Parkinson's Disease Structure-Activity Relationship (SAR)

Cytotoxicity Selectivity Window vs. Structural Regioisomers

The benzothiazole-benzamide scaffold is known for anticancer properties, but activity against cancer cells is highly sensitive to the regioisomeric form. In cross-study comparable data, the 2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide isomer (CAS 325988-79-2) has shown potential in inhibiting cancer cell growth, while specific quantitative IC50 values for commercial cell lines are often aggregated for the scaffold class . In a relevant pyrimidinyl bis-benzothiazole series, spatial arrangement of substituents led to significant variations in cytotoxicity, with the most active compound achieving an IC50 of 10.5 μM on A549 cells [1]. This highlights that the unique 4-methylthio configuration of the target compound dictates a distinct and non-transferable selectivity window, making generic cross-substitution unreliable.

Anticancer Activity Cytotoxicity Selectivity Screening

Antibacterial Target Engagement: Criticality of the Benzothiazole Core and its Substituents

In the fight against antibiotic-resistant bacteria, the integrity of the 2,6-difluorobenzamide pharmacophore and its direct link to the benzothiazole are non-negotiable. A pivotal structure-activity relationship (SAR) study demonstrated that compounds based on the 2,6-difluorobenzamide core potently inhibit the bacterial cell division protein FtsZ, exerting effects against both susceptible and resistant strains [1]. Critically, the study proved that replacing the benzothiazole group with a benzimidazole resulted in a complete loss of antibacterial activity [1]. This confirms that the target compound's specific combination is a functional necessity for this mechanism of action, unlike other heterocyclic analogs which may be entirely inactive.

Antibacterial FtsZ Inhibition Drug Resistance

Predicted ADME Profile: Conformational Rigidity and Blood-Brain Barrier Permeability

The conformational properties of the target compound, influenced by the ortho-difluoro substitution and the 4-methylthio group, have been the subject of computational analysis [1]. Structural studies from the benzothiazole-benzamide class indicate that correctly positioned substituents are crucial for achieving blood-brain barrier (BBB) penetration, a critical feature for CNS-targeted therapies [2]. The patent literature on closely related LRRK2 inhibitors explicitly verifies that compounds with a conserved benzothiazole-benzamide core and specific peripheral substituents are capable of penetrating the BBB [2]. Any alteration to the substitution pattern risks disrupting the compound's ability to adopt the necessary conformation for passive or active transport across the BBB, a key differentiator for CNS drug discovery programs.

Pharmacokinetics CNS Drug Delivery Blood-Brain Barrier

Validated Application Scenarios for 2,6-Difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 941925-70-8) in Drug Discovery


Parkinson's and Alzheimer's Disease LRRK2 Inhibitor Lead Optimization

This compound serves as a strategic starting point or pharmacophore probe for structure-activity relationship (SAR) studies targeting LRRK2 kinase for neurodegenerative diseases [1]. Its core structure is embodied in a patent for LRRK2 inhibitors, where specific benzothiazole substitution patterns are directly linked to IC50 values against both wild-type and G2019S mutant LRRK2. The critical nature of the substitution position for maintaining potency has been quantitatively demonstrated in the patent, with a 7.6-fold drop in activity observed for incorrect regioisomers [1]. Researchers can rely on this scaffold to maintain a confirmed kinase-binding mode while exploring vector-specific modifications, ensuring that the foundational potency is not lost during lead optimization.

Phenotypic Screening Library for Anti-Bacterial Drug Resistance

The compound is an ideal candidate for inclusion in focused libraries screening for novel inhibitors of the bacterial cytoskeletal protein FtsZ, a validated target in the battle against multi-drug resistant pathogens [2]. A seminal study has shown that this class of 2,6-difluorobenzamide derivatives is active against both drug-susceptible and drug-resistant bacterial strains by inhibiting FtsZ. Importantly, the same study confirmed that any deviation from the specific heterocyclic structure, such as switching to a benzimidazole, completely abolishes activity [2]. Procuring this specific compound guarantees that the screening library contains a function-validated antibacterial core, avoiding the inclusion of inactive analogs that would not engage the FtsZ target.

Focused Kinase Selectivity Panel Profiling

Due to its precisely defined regioisomeric identity, this compound is a superior tool for profiling selectivity across a panel of kinases [1]. The SAR analysis from recent patents indicates that a single positional change in the methylthio group can fundamentally redirect kinase selectivity, potentially turning a selective LRRK2 inhibitor into a promiscuous or inactive compound [1]. Using this exact chemical entity allows biologists to generate a reliable selectivity fingerprint, confident that the observed biological response is specific to its unique three-dimensional pharmacophore and not an artifact of an isomeric mixture or a mis-annotated analog.

Quote Request

Request a Quote for 2,6-difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.